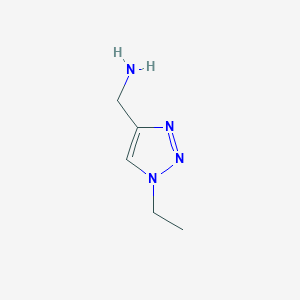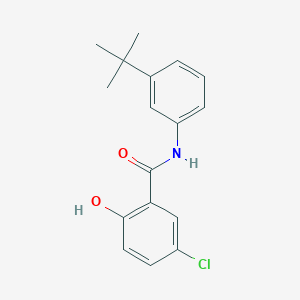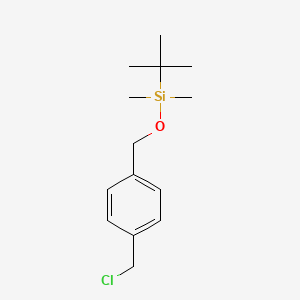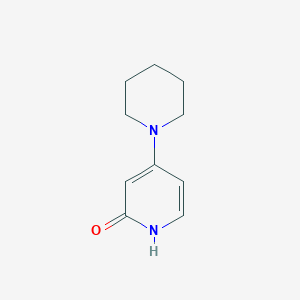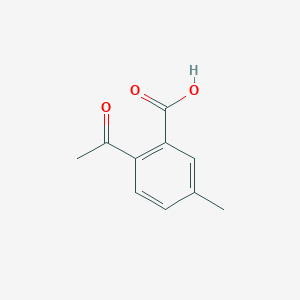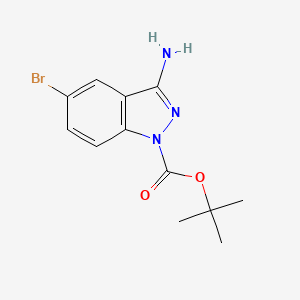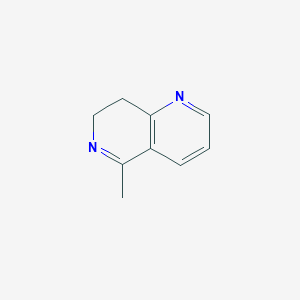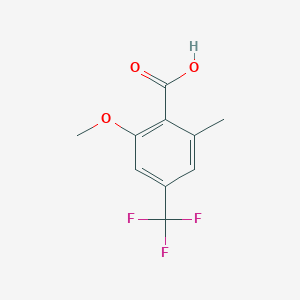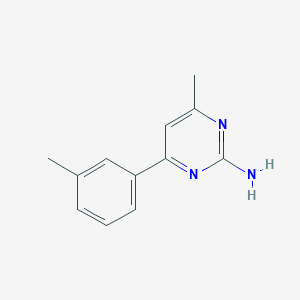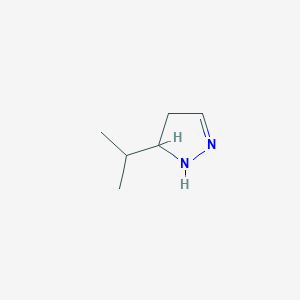
3-bromo-5-(1-cyano-1-methylethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a chemical compound with the molecular formula C11H10BrNO2. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a benzoic acid moiety. It is used in various scientific research studies due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid typically involves the bromination of 5-(1-cyano-1-methylethyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-5-(1-cyano-1-methylethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to other carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the cyano group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzoic acid moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-(1-cyano-1-methylethyl)benzoic acid or 3-thiocyanato-5-(1-cyano-1-methylethyl)benzoic acid can be formed.
Reduction Products: Reduction of the cyano group yields 3-bromo-5-(1-amino-1-methylethyl)benzoic acid.
Applications De Recherche Scientifique
3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-5-cyanobenzoic acid
- 3-(bromomethyl)-5-(1-cyano-1-methylethyl)benzoic acid
- 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid methyl ester
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
IUPAC Name |
3-bromo-5-(2-cyanopropan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-11(2,6-13)8-3-7(10(14)15)4-9(12)5-8/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCNVBPDTCPASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
